N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUEBVWBZJLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ringThe final step involves the acylation of the thiadiazole derivative with cycloheptyl acetic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydrothiadiazole derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide. The compound's structure facilitates interactions with biological targets, leading to cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Testing
In one study, derivatives of 1,3,4-thiadiazole were synthesized and tested for anticancer activity against several cell lines:
- Cell Lines Tested : SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer).
- Methodology : The MTT assay was employed to evaluate cell viability after treatment with varying concentrations of the compounds.
- Findings : Some derivatives exhibited significant cytotoxicity, although none surpassed the efficacy of doxorubicin, a standard chemotherapy drug .
Antimicrobial Properties
The 1,3,4-thiadiazole moiety has been associated with antimicrobial activity. Compounds featuring this scaffold have shown promise against a range of bacterial and fungal pathogens.
Research Insights
A review of various thiadiazole derivatives indicated:
- Activity Spectrum : Compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Mechanism : The antimicrobial action is thought to arise from the ability of these compounds to disrupt bacterial cell wall synthesis or function .
Antiviral Potential
Thiadiazole derivatives are also being explored for their antiviral properties. Certain studies have indicated that compounds with similar structural features can inhibit viral replication.
Example Findings
Research on 1,3,4-thiadiazole derivatives revealed:
- Inhibition of Viral Activity : Some derivatives exhibited significant inhibition rates against viruses such as Dengue virus (DENV), showcasing their potential as antiviral agents.
- Structure-Activity Relationship (SAR) : Modifications in substituents on the thiadiazole ring were linked to enhanced antiviral activity .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties.
Mechanisms Under Investigation
Studies have indicated that these compounds could:
- Reduce Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulate Neuroinflammatory Responses : Potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease .
Structure and Synthesis
Understanding the synthesis of this compound is crucial for its application in research.
Synthesis Overview
The compound can be synthesized through:
- Formation of the thiadiazole ring via cyclization reactions.
- Subsequent functionalization with cycloheptyl and acetamide groups.
- Characterization using spectroscopic methods such as NMR and mass spectrometry to confirm structure.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function. Further studies are needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituents on the thiadiazole ring, acetamide side chain, or aromatic amino groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position 5: The target compound’s 3-methoxyphenylamino group contrasts with sulfur-linked substituents (e.g., benzylthio in Compound 35 or nitrophenylamino in Compound 3 ).
- Biological Activity : Compounds with electron-withdrawing groups (e.g., nitro in Compound 3) show strong Akt inhibition, whereas methoxy-substituted analogs (e.g., Compound 35) demonstrate cytotoxicity via undefined mechanisms .
Anticancer Activity
- Compound 3 and 8 (Turk J Pharm Sci, 2019) : These derivatives inhibit Akt kinase by 92.36% and 86.52%, respectively, inducing apoptosis in glioma cells. Molecular docking reveals π-π interactions and hydrogen bonds with Akt’s active site .
- Compound 35 (IJPR, 2017) : Exhibits cytotoxicity likely via tyrosine kinase inhibition, though specific IC₅₀ values are unreported. The 3-methoxyphenylacetamide moiety may contribute to DNA intercalation or topoisomerase inhibition .
- Target Compound : Predicted to share Akt or kinase inhibitory activity due to structural similarities, but the cycloheptyl group may reduce solubility compared to smaller alkyl chains .
Enzyme Inhibition
- The 3-methoxyphenyl group enhances LOX binding affinity .
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxyphenyl in the target compound) improve solubility and polar interactions but may reduce membrane penetration compared to halogenated or nitro groups .
Acetamide Side Chain : Bulky groups (e.g., cycloheptyl) may sterically hinder target binding but improve metabolic stability. Smaller chains (e.g., ethyl in Compound 5g ) favor pharmacokinetic profiles.
Biological Activity
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of cycloheptyl acetamide with a substituted thiadiazole derivative. The general synthetic route includes:
- Formation of Thiadiazole : The initial step involves the synthesis of a 1,3,4-thiadiazole core through cyclization reactions using appropriate precursors such as hydrazine and carboxylic acids.
- Amidation Reaction : The thiadiazole derivative is then reacted with cycloheptyl acetamide under suitable conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. For instance:
- Cell Line Testing : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from micromolar to nanomolar concentrations .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 | |
| 4y | A549 | 0.034 ± 0.008 | |
| 3h | MDA-MB-231 | 11 ± 0.18 | |
| 3j | MDA-MB-231 | 10 ± 0.39 |
The mechanism by which thiadiazole derivatives exert their anticancer effects may involve:
- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS), contributing to cancer cell death.
Case Studies
- Study on Cytotoxicity : A study conducted on a series of thiadiazole derivatives found that specific substitutions on the thiadiazole ring significantly influenced their anticancer activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such substitutions .
- Comparative Analysis : In a comparative analysis involving multiple thiadiazole derivatives, N-cycloheptyl derivatives showed superior activity against certain cancer cell lines when compared to standard chemotherapeutic agents like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
